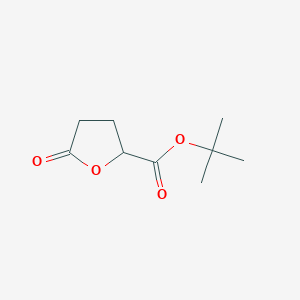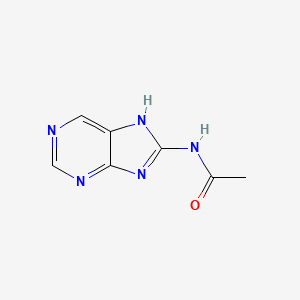![molecular formula C5H5N5S B13115427 3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione CAS No. 62170-09-6](/img/structure/B13115427.png)
3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4(1H)-thione is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a triazine ring, and a thione group at the 4-position. The presence of nitrogen atoms in the ring system imparts significant chemical reactivity and potential biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4(1H)-thione typically involves the construction of the triazole and triazine rings followed by the introduction of the thione group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-amino-1,2,4-triazole with carbon disulfide in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The nitrogen atoms in the ring system can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the ring system .
Wissenschaftliche Forschungsanwendungen
3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4(1H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as enzyme inhibitors and antiviral agents.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation .
Wirkmechanismus
The mechanism of action of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4(1H)-thione involves its interaction with specific molecular targets. The nitrogen atoms in the ring system can form hydrogen bonds with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The thione group can also interact with metal ions, affecting their availability and function in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A simpler analog with similar nitrogen-rich ring structure.
1,2,4-Triazine: Another related compound with a triazine ring but lacking the fused triazole ring.
Triazolo[4,3-b][1,2,4,5]tetrazine: A compound with a similar fused ring system but different nitrogen arrangement .
Uniqueness
3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4(1H)-thione is unique due to its specific ring fusion and the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
62170-09-6 |
|---|---|
Molekularformel |
C5H5N5S |
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione |
InChI |
InChI=1S/C5H5N5S/c1-3-4(11)10-5(9-8-3)6-2-7-10/h2H,1H3,(H,6,7,9) |
InChI-Schlüssel |
XFRNONMQULREEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N=CNN2C1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)

![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13115377.png)







